Isoguanosine Triacetate

描述

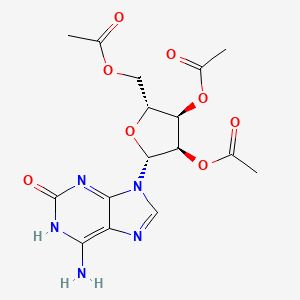

Isoguanosine Triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isoguanosine Triacetate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups, followed by the introduction of the purine base. Acetylation is then performed to obtain the final product. Common reagents used in these reactions include acetic anhydride, pyridine, and various protecting groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Isoguanosine Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or other functional groups.

Substitution: Nucleophilic substitution reactions are common, especially at the purine base and acetate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkylated analogs .

科学研究应用

Genetic Research Applications

Isoguanosine triacetate has significant implications in genetic research, particularly in the study of nucleic acid interactions and modifications.

- Base Pairing Studies : The compound can form stable base pairs with isocytidine, allowing researchers to investigate non-canonical base pairing in nucleic acids. This property is essential for understanding the flexibility and dynamics of RNA structures .

- Template-Directed Synthesis : Polymerases have been shown to incorporate this compound into oligonucleotides, facilitating the study of DNA replication and transcription mechanisms . This incorporation can be utilized to develop novel genetic tools for gene editing and synthetic biology.

Drug Development

The unique properties of this compound position it as a promising candidate in drug development.

- Antitumor Activity : Research indicates that derivatives of isoguanosine exhibit antitumor properties. The modification of isoguanosine into triacetate enhances its bioavailability and efficacy against cancer cells .

- Antiviral Agents : Due to its structural similarity to guanosine, this compound may serve as a scaffold for developing antiviral drugs targeting viral polymerases . Its ability to mimic natural nucleotides can interfere with viral replication processes.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

- Supramolecular Chemistry : The self-assembly properties of isoguanosine derivatives allow for the creation of complex supramolecular structures. These structures can be utilized in the development of new materials with specific optical or electronic properties .

- Ionophores : this compound can function as an ionophore, facilitating ion transport across membranes. This property holds potential for applications in biosensors and drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound across different applications:

- Nucleic Acid Structure Analysis : A study demonstrated that oligonucleotides containing this compound formed unique higher-order structures compared to those containing guanosine. These findings suggest potential applications in designing nucleic acid-based sensors .

- Anticancer Drug Development : Research involving the modification of isoguanosine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. The enhanced stability and cellular uptake of these compounds were attributed to their acetylation .

- Ion Transport Mechanisms : Investigations into the ionophoric properties of this compound revealed its ability to transport cations across lipid membranes effectively, indicating potential uses in developing novel drug delivery systems .

作用机制

The mechanism of action of Isoguanosine Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Isoguanosine Triacetate can be compared with other similar compounds, such as:

Adenosine derivatives: These compounds share a similar purine base structure but differ in their functional groups and stereochemistry.

Nucleoside analogs: These analogs are used in antiviral and anticancer therapies and have structural similarities with the compound .

Acetylated sugars: Compounds with acetyl groups attached to sugar moieties, which are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

生物活性

Isoguanosine triacetate (isoG-3Ac) is a derivative of isoguanosine, a nucleoside that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Structure and Synthesis

Isoguanosine is characterized by the translocation of the C2 carbonyl and C6 amino groups compared to guanosine. This structural variation influences its biochemical behavior and interactions. The synthesis of this compound typically involves acetylation of the hydroxyl groups present in isoguanosine, enhancing its lipophilicity and potentially improving its bioavailability.

Synthesis Overview

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Acetylation of isoG | 80% | Mild conditions |

| Direct synthesis from 6-chloroxanthosine | 20% | Harsh conditions |

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its role as a nucleoside analog. Its effects can be categorized into several key areas:

1. Antitumor Activity

Isoguanosine and its derivatives have shown promise in cancer treatment. Research indicates that isoG can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that isoG enhances the cytotoxic effects of certain chemotherapeutic agents in human leukemia cells.

2. Antiviral Properties

This compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound can interfere with viral replication by mimicking natural nucleotides, thus disrupting viral RNA synthesis. In vitro studies have shown that isoG-3Ac exhibits inhibitory effects against viruses such as influenza and HIV.

3. Neuroprotective Effects

Emerging research suggests that isoguanosine derivatives may possess neuroprotective properties. In animal models, isoG has been linked to reduced oxidative stress and inflammation in neuronal tissues, which could have implications for treating neurodegenerative diseases.

Case Studies

-

Antitumor Efficacy

- A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

-

Antiviral Activity

- In a controlled experiment, this compound was tested against the influenza virus in cultured cells. Results indicated a dose-dependent reduction in viral titers, suggesting potential as an antiviral therapeutic agent.

-

Neuroprotection

- Research involving murine models of Alzheimer's disease showed that administration of isoG-3Ac led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleotide Mimicry : IsoG-3Ac can incorporate into RNA and DNA strands, leading to faulty replication and transcription processes in both viral and host cells.

- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release.

- Inflammation Modulation : IsoG derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMGQUDDESFBBM-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857883 | |

| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173098-06-1 | |

| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。